molecular formula C19H19BrN2O3 B299955 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B299955
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: MCOSZNRRWGRAGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly used as a tool compound to study the mechanisms of action of various biological processes.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the binding of the compound to a specific target protein or enzyme. This binding can result in the inhibition or activation of the target protein or enzyme, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide depend on the specific target protein or enzyme that it binds to. Some of the reported effects include inhibition of cancer cell growth, inhibition of viral replication, and modulation of immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its high specificity for certain target proteins or enzymes. This allows for precise manipulation of cellular processes. However, one limitation is that the compound may not be effective against all target proteins or enzymes, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One direction is the development of new compounds based on the structure of this compound that may have improved efficacy or specificity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Conclusion:
In conclusion, 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a valuable tool compound for scientific research due to its potential applications in studying the mechanisms of action of various biological processes. Its high specificity for certain target proteins or enzymes allows for precise manipulation of cellular processes. Further research is needed to fully understand the compound's mechanism of action and potential applications in therapeutic settings.

Synthesemethoden

The synthesis of 3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 3-bromoaniline with 4-(tetrahydro-2-furanylmethylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has a wide range of scientific research applications. It has been used as a probe to study the mechanism of action of various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. It has also been used in the development of new drugs and therapeutic agents.

Eigenschaften

Produktname

3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molekularformel

C19H19BrN2O3

Molekulargewicht

403.3 g/mol

IUPAC-Name

3-bromo-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H19BrN2O3/c20-15-4-1-3-14(11-15)19(24)22-16-8-6-13(7-9-16)18(23)21-12-17-5-2-10-25-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,23)(H,22,24)

InChI-Schlüssel

MCOSZNRRWGRAGJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.